molecular formula C22H34N2O10S B1220148 Hexoprenaline sulfate CAS No. 30117-45-4

Hexoprenaline sulfate

Cat. No.: B1220148
CAS No.: 30117-45-4
M. Wt: 518.6 g/mol
InChI Key: GTDCHGNGVGRHQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexoprenaline sulfate is a selective beta-2 adrenergic receptor agonist. It is primarily used as a bronchodilator and tocolytic agent, meaning it helps to relax the muscles of the airways and the uterus. This compound is particularly effective in treating conditions such as asthma and preventing premature labor .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexoprenaline sulfate is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 3,4-dihydroxyphenylacetone with hexamethylenediamine to form the intermediate compound. This intermediate is then further reacted with sulfuric acid to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The final product is then purified using techniques such as crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions: Hexoprenaline sulfate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce various alcohols .

Scientific Research Applications

Bronchodilator Applications

Mechanism of Action:
Hexoprenaline sulfate works by stimulating beta-2 adrenergic receptors in the lungs, leading to relaxation of bronchial smooth muscle, which results in bronchodilation. This mechanism makes it effective for conditions like asthma, bronchitis, and emphysema.

Clinical Efficacy:
Clinical studies have demonstrated that this compound is an effective bronchodilator. It has been shown to produce fewer side effects compared to other bronchodilators like salbutamol and fenoterol, particularly regarding tremors and palpitations .

Dosage and Administration:
Hexoprenaline can be administered via inhalation (metered aerosol) or orally, with dosages ranging from 200 to 400 μg up to five times daily for asthma management .

Route of Administration Dosage
Inhalation200-400 μg, up to 5 times daily
Oral0.5 mg tablets, 1-2 tablets four times daily

Tocolytic Applications

Use in Obstetrics:
this compound is also employed as a tocolytic agent to prevent premature labor. It is used in various countries under the trade name Gynipral. The drug helps delay contractions in pregnant women experiencing threatened preterm labor.

Comparative Studies:
Recent studies have compared hexoprenaline with atosiban, another tocolytic agent. A retrospective cohort study involving 761 women indicated that while atosiban showed higher efficacy within the first 48 hours of treatment (63.3% vs. 55.6% for hexoprenaline), both agents had similar long-term efficacy . However, hexoprenaline was associated with a higher incidence of maternal side effects such as tachycardia and palpitations .

Tocolytic Agent Short-term Efficacy (%) Maternal Side Effects
Hexoprenaline55.6Higher incidence of tachycardia
Atosiban63.3Fewer side effects

Case Studies and Clinical Insights

Several case studies provide insights into the effectiveness and safety profile of this compound:

  • A study published in PubMed Central highlighted that hexoprenaline is effective as a bronchodilator with minimal side effects compared to other medications .
  • Another research article discussed the comparative analysis of hexoprenaline and atosiban, emphasizing the need for careful consideration of maternal health when choosing a tocolytic agent due to the side effects associated with hexoprenaline .

Safety Profile and Contraindications

While this compound is generally well-tolerated, it does have contraindications that must be considered:

  • Cardiovascular Issues: Patients with conditions such as ischemic heart disease, hypertension, or arrhythmias should avoid using hexoprenaline due to potential exacerbation of these conditions.
  • Pregnancy Considerations: Caution is advised when administering this drug during pregnancy, particularly in cases of gestational diabetes or other complications .

Mechanism of Action

Hexoprenaline sulfate exerts its effects by stimulating beta-2 adrenergic receptors, which are predominantly found in the smooth muscle cells of the respiratory tract and the uterus. Upon activation of these receptors, a cascade of intracellular events is triggered, leading to the conversion of ATP to cyclic adenosine monophosphate (cAMP). Increased levels of cAMP result in the relaxation of smooth muscle cells, leading to bronchodilation and uterine relaxation .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its longer duration of action compared to other beta-2 adrenergic receptor agonists. It also has a lower incidence of side effects such as tremors and palpitations, making it a preferred choice in certain clinical settings .

Biological Activity

Hexoprenaline sulfate is a selective β2-adrenergic receptor agonist primarily used as a bronchodilator and tocolytic agent. Its pharmacological properties have been extensively studied, revealing significant biological activity in various clinical settings. This article provides a comprehensive overview of this compound's biological activity, including its mechanisms of action, clinical applications, and comparative efficacy with other agents.

Hexoprenaline exerts its effects by stimulating β2-adrenergic receptors, which leads to smooth muscle relaxation in the bronchial passages and uterus. This mechanism is crucial for its applications in treating bronchospasm associated with obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD), as well as in managing preterm labor.

Pharmacological Properties

  • Chemical Structure : this compound has the chemical formula C22H32N2O6C_{22}H_{32}N_{2}O_{6} and a molar mass of approximately 420.506g/mol420.506\,g/mol .
  • Routes of Administration : It can be administered orally, intravenously, or via inhalation .
  • Bioavailability : The bioavailability is relatively low at 5–11%, with a peak concentration time (Tmax) of about 2 hours .

1. Bronchodilation

Hexoprenaline is recognized for its efficacy as a bronchodilator. Clinical studies have demonstrated that it is effective in alleviating bronchospasm with fewer side effects compared to other bronchodilators like salbutamol and orciprenaline .

2. Tocolysis

Hexoprenaline is also utilized as a tocolytic agent to suppress premature labor. A comparative study involving 761 women showed that while atosiban was more effective in short-term tocolysis within the first 48 hours (63.3% efficacy compared to 55.6% for hexoprenaline), there were no significant differences in long-term outcomes between the two drugs .

Table 1: Tocolytic Efficacy Comparison

TreatmentShort-term Efficacy (%)Long-term Efficacy (%)p-value (Short-term)
Hexoprenaline55.669.00.000
Atosiban63.369.7

Side Effects

Despite its effectiveness, hexoprenaline is associated with several side effects, particularly cardiovascular ones such as tachycardia and palpitations, which occur more frequently than with atosiban .

Table 2: Maternal Side Effects

Side EffectHexoprenaline (%)Atosiban (%)p-value
TachycardiaHigherLower0.018
PalpitationsHigherLower0.000

Comparative Studies

In comparative trials, hexoprenaline has shown varying results against other bronchodilators:

  • Hexoprenaline vs Salbutamol : Results were equivocal, indicating similar efficacy but differing side effect profiles.
  • Hexoprenaline vs Fenoterol : Hexoprenaline was superior for long-term maintenance therapy due to its lower incidence of side effects despite lesser bronchodilatory effects .

Case Studies

A retrospective analysis highlighted the long-term neurodevelopmental outcomes of infants born to mothers treated with hexoprenaline. Follow-up assessments indicated that both hexoprenaline and atosiban groups had similar rates of neurodevelopmental impairment at two years post-delivery, suggesting that while immediate maternal side effects may differ, long-term neonatal outcomes are comparable .

Properties

IUPAC Name

4-[2-[6-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]hexylamino]-1-hydroxyethyl]benzene-1,2-diol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O6.H2O4S/c25-17-7-5-15(11-19(17)27)21(29)13-23-9-3-1-2-4-10-24-14-22(30)16-6-8-18(26)20(28)12-16;1-5(2,3)4/h5-8,11-12,21-30H,1-4,9-10,13-14H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDCHGNGVGRHQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CNCCCCCCNCC(C2=CC(=C(C=C2)O)O)O)O)O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046688
Record name Hexoprenaline sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32266-10-7, 30117-45-4
Record name Hexoprenaline sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32266-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzenediol, 4,4′-[1,6-hexanediylbis[imino(1-hydroxy-2,1-ethanediyl)]]bis-, sulfate (salt)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30117-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-(Hexane-1,6-diylbis(imino(1-hydroxyethylene)))dipyrocatechol sulphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030117454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gynipral
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292266
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexoprenaline sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-[hexane-1,6-diylbis[iminio(1-hydroxyethylene)]]dipyrocatechol sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.325
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,4'-[hexane-1,6-diylbis[imino(1-hydroxyethylene)]]dipyrocatechol sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.492
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEXOPRENALINE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U851S9102C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexoprenaline sulfate
Reactant of Route 2
Reactant of Route 2
Hexoprenaline sulfate
Reactant of Route 3
Reactant of Route 3
Hexoprenaline sulfate
Reactant of Route 4
Reactant of Route 4
Hexoprenaline sulfate
Reactant of Route 5
Hexoprenaline sulfate
Reactant of Route 6
Hexoprenaline sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.